N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c17-12(9-3-5-14-6-4-9)16-13-15-10(8-19-13)11-2-1-7-18-11/h1-2,7-9,14H,3-6H2,(H,15,16,17) |
InChI Key |
DZBDVMIKOFPISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furan-2-Carboxamide Moiety
The furan-2-carboxamide fragment can be synthesized via cyclization of furfural derivatives followed by amidation:
- Starting Material: Furfural derivatives, such as furfural or furfuryl alcohol.
- Reaction: Cyclization via nucleophilic attack, often catalyzed by acids or bases, to form the furan ring.
- Amidation: Conversion of the carboxylic acid or ester intermediate to the corresponding amide using reagents like ammonia, primary amines, or carbamoyl chlorides.
Synthesis of the Thiazole Ring
The thiazole ring is typically synthesized via the Hantzsch method , involving condensation of α-haloketones or aldehydes with thioamides:
- Reactants: 2-aminothiazole precursors or dihydrothiazolone derivatives.
- Reaction Conditions: Reflux in solvents such as ethanol or acetic acid, with bases like sodium acetate or sodium carbonate.
- Key Steps: Cyclization and dehydration to form the thiazole core.
Construction of the Piperidine Linkage
The piperidine ring attached to the amide is often prepared via nucleophilic substitution or reductive amination :
- Starting Material: Piperidine derivatives with reactive functional groups at the 4-position.
- Reaction: Coupling with the heterocyclic moiety (thiazole-furan fragment) through amide bond formation, often facilitated by coupling reagents like EDC or DCC.
Coupling of Heterocyclic Fragments
The final step involves amide bond formation between the heterocyclic rings and the piperidine:
- Reagents: Carbodiimide coupling agents (e.g., EDC, DCC), or acyl chlorides.
- Conditions: Typically performed in polar aprotic solvents such as DMF or dichloromethane, with controlled temperature to optimize yield.
Specific Synthesis Example and Data
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of furan-2-carboxamide | Cyclization of furfural derivatives | Acidic or basic catalysis | Yield: ~70-80% |
| 2 | Synthesis of thiazole derivative | Condensation of α-haloketone with thioamide | Reflux in ethanol | Yield: 65-75% |
| 3 | Formation of heterocyclic intermediate | Cyclization with aldehydes | Sodium carbonate, ethanol | Yield: 60-70% |
| 4 | Coupling with piperidine | Amide bond formation | EDC or DCC in DMF | Yield: 55-65% |
Data Tables Summarizing Synthesis Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Furan-2-carboxamide synthesis | Furfuryl derivatives | Water or ethanol | Reflux | 4-6 hours | 70-80 | Cyclization step |
| Thiazole ring formation | 2-aminothiazole + α-haloketone | Ethanol | Reflux | 3-5 hours | 65-75 | Cyclization |
| Heterocycle coupling | Aromatic aldehyde + dihydrothiazolone | Sodium carbonate | Aqueous | 5-8 hours | 60-70 | Condensation |
| Final amide coupling | Heterocyclic intermediate + piperidine derivative | DMF | Room temp to 50°C | 4-6 hours | 55-65 | Coupling reaction |
Research Findings and Optimization Strategies
- Reaction Conditions: Elevated temperatures (90-100°C) and the presence of bases like sodium carbonate enhance yield and purity.
- Solvent Choice: Water and ethanol are preferred for cyclization steps due to their polarity and safety profile.
- Catalysts: Use of carbodiimides (EDC, DCC) improves amide bond formation efficiency.
- Purification: Acidification and recrystallization are standard for isolating high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiazole ring may yield dihydrothiazole derivatives .
Scientific Research Applications
N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(4-(Furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity, while the piperidine carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Piperidine Flexibility : The piperidine-4-carboxamide group in the target compound distinguishes it from simpler analogs (e.g., formamide derivatives) and may enhance binding to deep enzyme pockets .
- Substituent Effects : Sulfonyl groups (e.g., in CAS 923367-63-9) increase polarity, while methoxy/fluorophenyl groups improve solubility and metabolic stability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of α-haloketones with thioamides or via Hantzsch thiazole synthesis.
Furan substitution : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki) to introduce the furan-2-yl group at the 4-position of the thiazole.
Piperidine-carboxamide coupling : Amide bond formation using coupling agents like EDC/NHS or DCC under anhydrous conditions in solvents such as DCM or DMF .
- Optimization : Reaction parameters (temperature, solvent, stoichiometry) are refined via TLC monitoring and iterative yield analysis. For example, acetonitrile at 60–80°C enhances cyclization efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : A combination of spectroscopic and crystallographic techniques:
- NMR : and NMR verify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 348.1) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C–S bond in thiazole: 1.71 Å) .
Advanced Research Questions
Q. What methodologies are employed to investigate the compound’s biological activity and target specificity?
- Methodology :
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., KD values in µM range) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Structural validation : Re-analyze compound purity via HPLC (>98%) and confirm stereochemistry with chiral chromatography .
- Assay standardization : Compare protocols for variables (e.g., cell line passage number, serum concentration) .
- Computational docking : Use molecular dynamics simulations to assess binding mode consistency across experimental models .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET prediction : Tools like SwissADME calculate logP (e.g., 2.8) and BBB permeability .
- Toxicity screening : In silico models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .
- QSAR modeling : Correlate structural features (e.g., furan lipophilicity) with activity to guide optimization .
Q. How can the compound’s stability and hygroscopicity be managed during storage?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
- Excipient screening : Co-formulate with cyclodextrins or PEG to enhance aqueous stability .
Experimental Design & Data Analysis
Q. What strategies optimize the compound’s potency while minimizing off-target effects?
- Methodology :
- Substituent variation : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to modulate selectivity .
- Prodrug design : Introduce hydrolyzable esters to improve bioavailability and reduce hepatic clearance .
Q. How are in vivo efficacy studies designed to validate preclinical potential?
- Methodology :
- Rodent models : Dose-response studies in xenograft mice (e.g., 10–50 mg/kg, oral gavage) with tumor volume monitoring .
- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution via LC-MS/MS .
Q. What analytical techniques identify degradation products under stressed conditions?
- Methodology :
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions .
- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed carboxamide) and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
